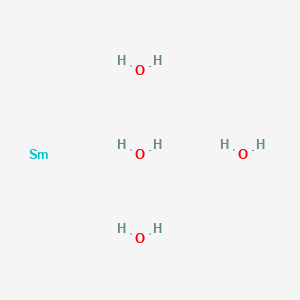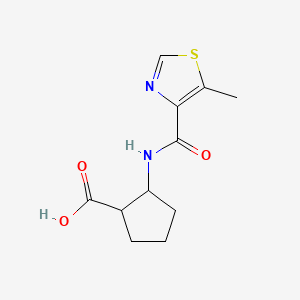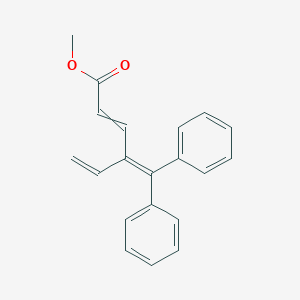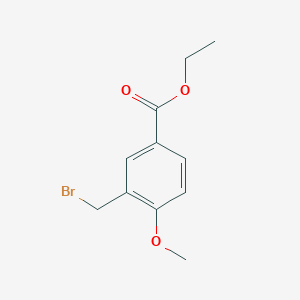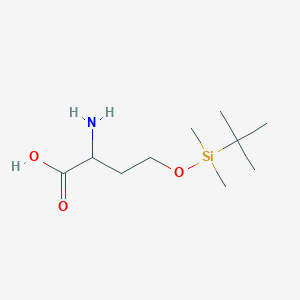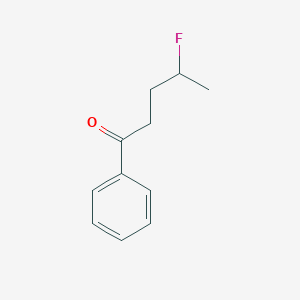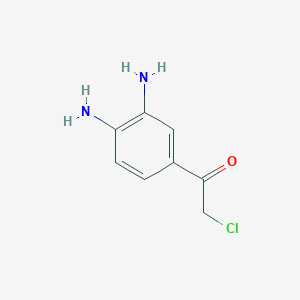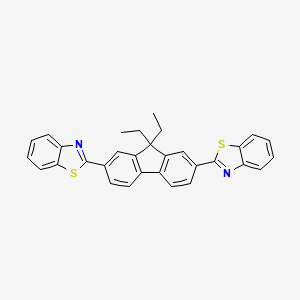
2,7-Di(2-benzothiazolyl)-9,9-diethyl-9H-fluorene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Di(2-benzothiazolyl)-9,9-diethyl-9H-fluorene is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of benzothiazole groups attached to a fluorene core, which imparts distinct photophysical and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Di(2-benzothiazolyl)-9,9-diethyl-9H-fluorene typically involves the reaction of 2-benzothiazolyl groups with a fluorene derivative. One common method includes the use of 2-(2’,4’-dihydroxyphenyl) benzothiazole and phthalic anhydride . The reaction conditions often require a catalyst and specific temperature control to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,7-Di(2-benzothiazolyl)-9,9-diethyl-9H-fluorene undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxy derivatives.
Applications De Recherche Scientifique
2,7-Di(2-benzothiazolyl)-9,9-diethyl-9H-fluorene has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent probe for detecting metal ions due to its high selectivity and sensitivity.
Biology: The compound is employed in bioimaging and biosensing applications, where its fluorescent properties are utilized to visualize biological processes.
Medicine: Research is ongoing to explore its potential as a diagnostic tool for various diseases.
Mécanisme D'action
The mechanism of action of 2,7-Di(2-benzothiazolyl)-9,9-diethyl-9H-fluorene involves its interaction with specific molecular targets. The compound’s fluorescent properties are attributed to the spirocyclic structure, which undergoes ring opening and closing in response to environmental changes. This mechanism allows it to act as a sensor for various analytes, including metal ions and small molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9,9-bis[4-(9-carbazolyl) phenyl] fluorene (CPF)
- 9,9-bis[4-(carbazol-9-yl) phenyl]-2,7-di tert-butylfluorene (CPTBF)
Comparison
Compared to similar compounds, 2,7-Di(2-benzothiazolyl)-9,9-diethyl-9H-fluorene exhibits unique photophysical properties, such as higher fluorescence quantum yield and better selectivity for certain analytes . These characteristics make it particularly valuable in applications requiring high sensitivity and specificity.
Propriétés
Numéro CAS |
745079-41-8 |
|---|---|
Formule moléculaire |
C31H24N2S2 |
Poids moléculaire |
488.7 g/mol |
Nom IUPAC |
2-[7-(1,3-benzothiazol-2-yl)-9,9-diethylfluoren-2-yl]-1,3-benzothiazole |
InChI |
InChI=1S/C31H24N2S2/c1-3-31(4-2)23-17-19(29-32-25-9-5-7-11-27(25)34-29)13-15-21(23)22-16-14-20(18-24(22)31)30-33-26-10-6-8-12-28(26)35-30/h5-18H,3-4H2,1-2H3 |
Clé InChI |
LTHSYOGVKMTAAV-UHFFFAOYSA-N |
SMILES canonique |
CCC1(C2=C(C=CC(=C2)C3=NC4=CC=CC=C4S3)C5=C1C=C(C=C5)C6=NC7=CC=CC=C7S6)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1S,5R,8aS)-1-Ethyl-3-oxo-1,5,8,8a-tetrahydro-3H-[1,3]oxazolo[3,4-a]pyridine-5-carboxylic acid](/img/structure/B12514374.png)
![N-(4-{2-[4-(2-{4-[bis(4-methoxyphenyl)amino]phenyl}ethenyl)phenyl]ethenyl}phenyl)-4-methoxy-N-(4-methoxyphenyl)aniline](/img/structure/B12514385.png)
